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molecular formula C7H6Cl2O B1585786 3,4-Dichloroanisole CAS No. 36404-30-5

3,4-Dichloroanisole

Cat. No. B1585786
M. Wt: 177.02 g/mol
InChI Key: VISJRVXHPNMYRH-UHFFFAOYSA-N
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Patent
US05145790

Procedure details

2-Methoxy-2',4,4',5,5'-pentachlorobiphenyl was prepared from 3,4-Dichloroanisole (35 g, 200 mmol) and 2,4,5-trichloroaniline (2.95 g, 15 mmol) according to the procedure in Example 2A. The excess dichloroanisole was removed by distillation and the residue was then filtered through silica gel (heptane eluent) and further purified [Chromatotron®, 4 mm silica gel, cyclohexane, 20 mL/min] to give 2-methoxy-2',4,4',5,5'-pentachlorobiphenyl (700 mg) and 2-Methoxy-2',4',5,5',6-pentachlorobiphenyl (1.2 g). Mass spectrum: m/z at 354 for C13H7Cl5O.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([O:9][CH3:10])[CH:5]=[CH:6][C:7]=1[Cl:8].[Cl:11][C:12]1[CH:18]=[C:17]([Cl:19])[C:16]([Cl:20])=[CH:15][C:13]=1N>>[CH3:10][O:9][C:4]1[CH:3]=[C:2]([Cl:1])[C:7]([Cl:8])=[CH:6][C:5]=1[C:13]1[CH:15]=[C:16]([Cl:20])[C:17]([Cl:19])=[CH:18][C:12]=1[Cl:11].[CH3:10][O:9][C:4]1[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([Cl:1])[C:3]=1[C:13]1[CH:15]=[C:16]([Cl:20])[C:17]([Cl:19])=[CH:18][C:12]=1[Cl:11]

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)OC
Name
Quantity
2.95 g
Type
reactant
Smiles
ClC1=C(N)C=C(C(=C1)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess dichloroanisole was removed by distillation
FILTRATION
Type
FILTRATION
Details
the residue was then filtered through silica gel (heptane eluent)
CUSTOM
Type
CUSTOM
Details
further purified [Chromatotron®, 4 mm silica gel, cyclohexane, 20 mL/min]

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C(=C1)Cl)Cl)C1=C(C=C(C(=C1)Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
Name
Type
product
Smiles
COC1=C(C(=C(C=C1)Cl)Cl)C1=C(C=C(C(=C1)Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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